

"N-(4-cyanophenyl)-2-methylprop-2-enamide" literature review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-(4-cyanophenyl)-2-methylprop2-enamide

Cat. No.:

B1301453

Get Quote

Technical Guide: N-(4-cyanophenyl)-2-methylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data for **N-(4-cyanophenyl)-2-methylprop-2-enamide** is available in the public domain. The following guide is compiled from general chemical principles, vendor-supplied information, and established synthetic methodologies for structurally related compounds.

Core Compound Properties

N-(4-cyanophenyl)-2-methylprop-2-enamide, also known as N-(4-cyanophenyl)methacrylamide, is an organic compound featuring a methacrylamide group attached to a cyanophenyl ring. Its chemical structure suggests potential applications as a monomer in polymer synthesis and as a building block in medicinal chemistry.

Property	Value	Source
IUPAC Name	N-(4-cyanophenyl)-2- methylprop-2-enamide	Sigma-Aldrich
Synonyms	N-(4- cyanophenyl)methacrylamide	-
CAS Number	90617-02-0	Sigma-Aldrich
Molecular Formula	C11H10N2O	Calculated
Molecular Weight	186.21 g/mol	Sigma-Aldrich
Physical Form	Solid	Sigma-Aldrich
Purity (Typical)	90%	Sigma-Aldrich

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-(4-cyanophenyl)-2-methylprop-2-enamide** is not readily available in peer-reviewed literature, a general and reliable method can be inferred from the synthesis of analogous N-aryl methacrylamides. The most common approach is the acylation of 4-aminobenzonitrile with methacryloyl chloride.

General Synthesis Protocol: Acylation of 4aminobenzonitrile

This protocol is based on established methods for the synthesis of N-substituted methacrylamides.

Materials:

- 4-aminobenzonitrile
- Methacryloyl chloride
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)

- Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 4-aminobenzonitrile (1.0 eq.) and dissolved in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
- Base Addition: A tertiary amine base (1.1 1.5 eq.) is added dropwise to the stirred solution.
- Acylation: Methacryloyl chloride (1.0 1.2 eq.) is added dropwise to the reaction mixture at 0
 °C. The reaction is then allowed to warm to room temperature and stirred for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup:
 - Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous NaHCO₃ solution.
 - The organic layer is separated, and the aqueous layer is extracted with the organic solvent (e.g., DCM or Ethyl Acetate).
 - The combined organic layers are washed sequentially with water, saturated aqueous
 NaHCO₃ solution, and brine.
 - The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

• Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(4-cyanophenyl)-2-methylprop-2-enamide.

Expected Spectroscopic Data

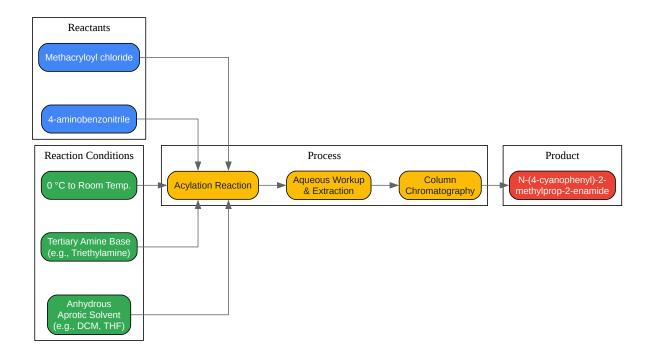
The following tables outline the expected regions for signals in ¹H NMR, ¹³C NMR, and IR spectroscopy based on the chemical structure of **N-(4-cyanophenyl)-2-methylprop-2-enamide**.

¹H NMR (Proton Nuclear Magnetic Resonance) - Expected Chemical Shifts

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
Amide N-H	7.5 - 9.0	Singlet (br)	1H
Aromatic H (ortho to - NH)	7.6 - 7.8	Doublet	2H
Aromatic H (ortho to -	7.5 - 7.7	Doublet	2H
Vinylic H (cis to methyl)	5.5 - 5.8	Singlet	1H
Vinylic H (trans to methyl)	5.3 - 5.6	Singlet	1H
Methyl CH₃	1.9 - 2.1	Singlet	3H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Chemical Shifts

Carbon Atom	Expected Chemical Shift (δ, ppm)
Carbonyl C=O	165 - 170
Vinylic Quaternary C	138 - 142
Aromatic Quaternary C (attached to -NH)	140 - 145
Aromatic CH (ortho to -NH)	118 - 122
Aromatic CH (ortho to -CN)	132 - 135
Vinylic CH ₂	120 - 125
Cyano C≡N	117 - 120
Aromatic Quaternary C (attached to -CN)	105 - 110
Methyl CH₃	18 - 22


IR (Infrared) Spectroscopy - Expected Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Amide)	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Vinylic)	3020 - 3080	Medium
C≡N Stretch (Nitrile)	2220 - 2260	Strong
C=O Stretch (Amide I)	1650 - 1690	Strong
C=C Stretch (Alkene)	1620 - 1680	Medium
N-H Bend (Amide II)	1510 - 1570	Medium
C-N Stretch (Amide)	1200 - 1350	Medium

Mandatory Visualizations Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for **N-(4-cyanophenyl)-2-methylprop-2-enamide**.

Click to download full resolution via product page

Caption: General synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide.

Biological Activity and Signaling Pathways

Currently, there is no publicly available literature detailing the specific biological activities or the signaling pathways associated with **N-(4-cyanophenyl)-2-methylprop-2-enamide**. Research into compounds with similar structural motifs, such as other N-aryl (meth)acrylamides, has

explored their potential in various therapeutic areas, including as enzyme inhibitors and as components of targeted therapies. However, any potential biological role for the title compound remains to be elucidated through future research.

Conclusion

N-(4-cyanophenyl)-2-methylprop-2-enamide is a commercially available compound with potential for use in polymer chemistry and as an intermediate in the synthesis of more complex molecules. While specific, peer-reviewed data on its synthesis and properties are scarce, established chemical principles allow for a reliable prediction of its synthesis and spectroscopic characteristics. Further research is required to fully characterize this compound and to explore its potential applications, particularly in the fields of materials science and drug discovery.

 To cite this document: BenchChem. ["N-(4-cyanophenyl)-2-methylprop-2-enamide" literature review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301453#n-4-cyanophenyl-2-methylprop-2-enamide-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com